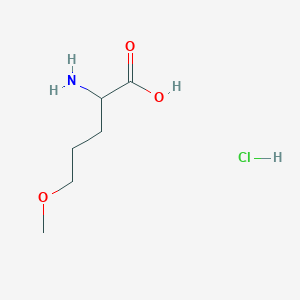

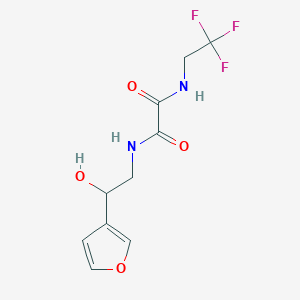

2-Amino-5-methoxypentanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-5-methoxypentanoic acid hydrochloride is a compound that can be associated with various chemical syntheses and biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds and their syntheses are discussed, which can give insights into the properties and potential synthesis routes for 2-Amino-5-methoxypentanoic acid hydrochloride.

Synthesis Analysis

The synthesis of related compounds involves stereoselective preparation methods. For instance, the stereoselective synthesis of 2,3-dihydroxy-4-dimethylamino-5-methoxypentanoic acid with a specific configuration was prepared from (S)-pyroglutaminol, which could suggest a potential route for synthesizing 2-Amino-5-methoxypentanoic acid with careful control of stereochemistry . Additionally, the synthesis of S-2-amino-5-azolylpentanoic acids from 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester indicates that halogenated pentanoic acid derivatives can be used as precursors for amino pentanoic acids, which might be applicable to the synthesis of 2-Amino-5-methoxypentanoic acid .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the absolute configuration of calyculins was determined through the synthesis of a related compound, which could imply that similar methods could be used to determine the stereochemistry of 2-Amino-5-methoxypentanoic acid . Structural investigations of other compounds, such as (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, have been performed using X-ray crystallography and spectroscopic methods, which could be relevant for analyzing the structure of 2-Amino-5-methoxypentanoic acid .

Chemical Reactions Analysis

The chemical reactivity of amino pentanoic acids can be inferred from the reactions described in the papers. For instance, the ring-opening reactions of 1,2-didehydroprolines leading to 5-amino-2,4-dihydroxypentanoic acids suggest that dehydroamino acids can be intermediates in the synthesis of amino pentanoic acids . The bromination of 2-methoxynaphthalene to synthesize an intermediate of naproxen indicates that bromination reactions can be part of the synthesis pathway for methoxy-substituted compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-methoxypentanoic acid can be deduced from the properties of similar compounds. The synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids and their stereochemistry assignment suggests that the physical properties such as solubility and melting point can be influenced by the stereochemistry of the molecule . The synthesis and characterization of 2-amino-5-azolylpentanoic acids as inhibitors of nitric oxide synthases indicate that the compound may have biological activity, which could affect its chemical properties and stability .

Applications De Recherche Scientifique

Synthesis and Functional Materials

Recent advances in the synthesis of HMF from plant feedstocks have been analyzed, focusing on the use of HMF in the production of monomers, polymers, and various functional materials. This research highlights the potential of derivatives, like 2,5-bis(methoxymethyl)furan, to serve as alternative feedstocks for the chemical industry, potentially including the synthesis of compounds related to 2-Amino-5-methoxypentanoic acid hydrochloride (Chernyshev, Kravchenko, & Ananikov, 2017).

Pharmacological and Industrial Importance

Syringic acid, a phenolic compound with a wide range of therapeutic applications, showcases the importance of chemical derivatives in the prevention of diseases and as antioxidants. This emphasizes the relevance of studying compounds like 2-Amino-5-methoxypentanoic acid hydrochloride for potential health benefits (Srinivasulu et al., 2018).

Environmental and Corrosion Inhibition

The use of sulfamic acid in industrial cleaning and as a corrosion inhibitor in acidic solutions reviews the potential of amino acids and their derivatives in reducing environmental impact and protecting metals from corrosion. This suggests a potential application for 2-Amino-5-methoxypentanoic acid hydrochloride in similar contexts, given its structural characteristics (Verma & Quraishi, 2022).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propriétés

IUPAC Name |

2-amino-5-methoxypentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-10-4-2-3-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQAUAQKOLOOOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-methoxypentanoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

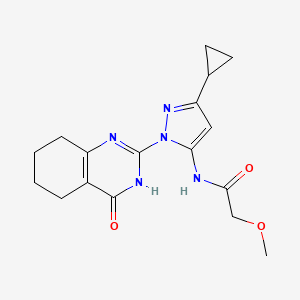

![3-(4-chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540806.png)

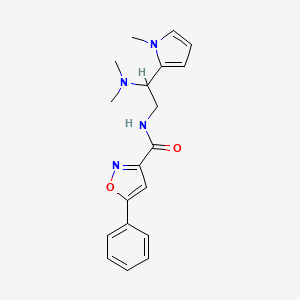

![1-{5-[1-(Aminomethyl)cyclopentyl]thiophen-2-yl}ethan-1-ol](/img/structure/B2540813.png)

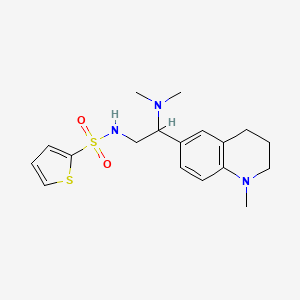

![2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2540816.png)